3-Aminopyridine-2-carboxamide basic properties
3-Aminopyridine-2-carboxamide basic properties
An In-Depth Technical Guide to 3-Aminopyridine-2-carboxamide: Core Properties and Applications
Introduction
3-Aminopyridine-2-carboxamide, also known as 3-aminopicolinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group at adjacent positions.[1] This arrangement of functional groups imparts a unique electronic and structural profile, making it a valuable building block and a molecule of significant interest in medicinal chemistry and materials science. Its ability to participate in various chemical reactions and its structural similarity to endogenous molecules make it a versatile intermediate for the synthesis of complex chemical entities with specific biological activities.[2]
This guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, and key applications of 3-Aminopyridine-2-carboxamide, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Structural Properties
The core identity of 3-Aminopyridine-2-carboxamide is defined by its molecular structure and resulting physical properties. These characteristics are foundational for its handling, reactivity, and role in synthetic chemistry.
Chemical Structure
The molecule consists of a pyridine core with a primary amine (-NH₂) at position 3 and a primary amide (-CONH₂) at position 2. The proximity of these groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.
Caption: Chemical structure of 3-Aminopyridine-2-carboxamide.
Core Properties
A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source(s) |
| CAS Number | 50608-99-6 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O | [1][2][3] |
| Molecular Weight | 137.14 g/mol | [1][2][4] |
| IUPAC Name | 3-aminopyridine-2-carboxamide | [1] |
| Synonyms | 3-Aminopicolinamide, 3-Aminopyridine-2-carboxylic acid amide | [1][2] |
| Appearance | Beige crystalline powder | [2] |
| Boiling Point | 369.2°C at 760 mmHg | [4] |
| Density | ~1.3 g/cm³ | [4] |
| XLogP3 | 0.3 | [1][4] |
Synthesis and Reactivity
The synthesis of 3-Aminopyridine-2-carboxamide is crucial for its availability in research. The primary route involves the amidation of its corresponding carboxylic acid precursor.
Synthetic Workflow
The most common laboratory-scale synthesis starts with 3-aminopyridine-2-carboxylic acid. Direct amidation is often challenging, thus requiring the activation of the carboxylic acid group to facilitate the reaction with an amine source (typically ammonia or its equivalent). A widely used and efficient method employs a coupling agent such as 1,1'-carbonyldiimidazole (CDI).
Causality in Experimental Choice: The use of CDI is advantageous as it reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate.[5] This intermediate readily undergoes nucleophilic attack by an amine. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[5]
Caption: Generalized workflow for the synthesis of N-substituted aminopyridine carboxamides.
Experimental Protocol: Amide Formation via CDI Coupling
This protocol is adapted from established methods for the synthesis of related carboxamides.[5]
-
Activation: Dissolve 3-aminopyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) (approx. 1.3 equivalents) to the solution at room temperature. Stir the mixture until the effervescence from CO₂ evolution ceases, indicating the formation of the acylimidazole intermediate.
-
Amination: Introduce the amine source (e.g., an ammonia solution or an appropriate amine for N-substituted derivatives) (approx. 1.5 equivalents) to the reaction mixture.
-
Reaction: The reaction can be promoted by heating, for instance, using microwave irradiation at 120°C for 30 minutes to drive the reaction to completion.[5]
-
Workup and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an appropriate organic solvent. The final product is then purified using standard techniques such as recrystallization or column chromatography.
Spectral Characterization
Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Below are the expected characteristics based on the molecule's structure.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Amide Protons (-CONH₂): A broad singlet, typically downfield (~7.5-8.5 ppm), which is exchangeable with D₂O.[6] - Amine Protons (-NH₂): A broad singlet, which is also exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (~110-160 ppm), with carbons attached to nitrogen atoms appearing more downfield. |
| IR Spectroscopy | - N-H Stretching: Two distinct bands for the primary amine (-NH₂) and primary amide (-CONH₂) in the 3100-3500 cm⁻¹ region.[6] - C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[6] - N-H Bending (Amide II): A band around 1620-1590 cm⁻¹.[6] - Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (137.14). The base peak is often due to the formation of a stable acylium ion upon fragmentation.[6] |
Applications in Research and Drug Development
3-Aminopyridine-2-carboxamide serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[2] The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.
Neurological Disorders
The aminopyridine core is known to influence neurotransmitter systems.[2] Derivatives are explored for their potential to enhance cognitive function and as therapeutic agents for neurodegenerative diseases like multiple sclerosis.[2] The functional groups on 3-Aminopyridine-2-carboxamide provide handles for chemical modification to develop new drug candidates targeting these conditions.
Antimicrobial and Anticancer Research
Structurally related aminopyrazine carboxamides have demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[5][7] This suggests that 3-aminopyridine-2-carboxamide could be a valuable starting point for developing novel antitubercular agents. Furthermore, derivatives of the related 3-amino-pyrazine-2-carboxamide scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[8][9] This highlights the potential of this chemical class in oncology drug discovery.
Safety and Handling
As a laboratory chemical, 3-Aminopyridine-2-carboxamide must be handled with appropriate precautions. The available safety data indicates several potential hazards.
Hazard Identification
The compound is classified with the following GHS hazard statements:
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [1][4] |
| H315 | Causes skin irritation | [1][4] |
| H319 | Causes serious eye irritation | [1][4] |
| H335 | May cause respiratory irritation | [1][4] |
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.[2]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[10] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10]
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